

# A Comparative Guide to SHP2 Inhibitors: RMC-4529 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in cellular signaling pathways, making it a compelling target for cancer therapy. Its role in the RAS-MAPK pathway, a key driver of many cancers, has spurred the development of numerous small molecule inhibitors. This guide provides an objective comparison of **RMC-4529** (also known as RMC-4630 or SAR442720) against other prominent SHP2 inhibitors in clinical development, including TNO155, JAB-3068, and RLY-1971. The comparison is based on available preclinical and clinical data, with a focus on quantitative metrics and experimental methodologies.

#### Introduction to SHP2 and Its Inhibition

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1] By dephosphorylating specific substrates, SHP2 generally acts as a positive regulator of the RAS-MAPK signaling cascade, which is frequently hyperactivated in various cancers. Consequently, inhibiting SHP2 presents a promising therapeutic strategy to attenuate oncogenic signaling. The inhibitors discussed in this guide are allosteric inhibitors, which bind to a site distinct from the active site, locking the enzyme in an inactive conformation. This mechanism offers high selectivity and avoids the challenges associated with targeting the highly conserved active site of phosphatases.[1]



### **Biochemical and Cellular Potency**

A direct comparison of the biochemical and cellular potency of SHP2 inhibitors is crucial for understanding their intrinsic activity. The half-maximal inhibitory concentration (IC50) is a key metric, though it's important to note that variations in assay conditions can influence these values.

| Inhibitor | Alias                                                     | Biochemical<br>IC50 (nM)                                              | Cellular<br>Activity (Cell<br>Line)                      | Reference |
|-----------|-----------------------------------------------------------|-----------------------------------------------------------------------|----------------------------------------------------------|-----------|
| RMC-4529  | RMC-4630,<br>SAR442720                                    | Data not publicly<br>available in direct<br>comparative<br>studies    | Active in RAS-<br>mutant cell lines                      | [2][3]    |
| TNO155    | 11                                                        | IC50 of 100 nM<br>in KYSE520 5-<br>day cell<br>proliferation<br>assay | [4][5]                                                   |           |
| JAB-3068  | Data not publicly available in direct comparative studies | Active in various solid tumor cell lines                              | [6][7]                                                   |           |
| RLY-1971  | GDC-1971                                                  | Data not publicly<br>available in direct<br>comparative<br>studies    | Potent inhibition<br>of SHP2 in<br>preclinical<br>models | [8][9]    |

## **Preclinical Pharmacology**

Preclinical studies in animal models provide valuable insights into the in vivo efficacy and pharmacokinetic properties of these inhibitors.



| Inhibitor | Animal Model                 | Key Findings                                                                                                                                                                      | Reference |
|-----------|------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| RMC-4529  | Mouse xenograft<br>models    | Showed anti-tumor effects and modulation of the immune system.  Combination with a PD-1 inhibitor resulted in deep and durable tumor growth inhibition.                           | [2]       |
| TNO155    | Mouse, Rat, Dog,<br>Monkey   | Good oral bioavailability across species (60-100%). Showed promise in combination with various targeted therapies in solid tumor cell lines and patient-derived xenograft models. | [4]       |
| JAB-3068  | Preclinical models           | Showed anti-tumor activity.                                                                                                                                                       | [6][7]    |
| RLY-1971  | Preclinical cancer<br>models | Demonstrated significant anti-tumor activity as a monotherapy and in combination with other anti-tumor agents.                                                                    | [8][9]    |

### **Clinical Development and Preliminary Efficacy**

All four inhibitors have entered clinical trials, primarily in patients with advanced solid tumors harboring RAS pathway mutations. The following table summarizes key findings from early-phase clinical studies.



| Inhibitor | Phase of<br>Development | Key Clinical<br>Findings<br>(Monotherapy/Com<br>bination)                                                                                                                     | Reference        |
|-----------|-------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------|
| RMC-4529  | Phase 1/2               | Monotherapy: Disease control rate (DCR) of 71% in KRAS G12C mutated NSCLC. Combination with sotorasib was safe and tolerable with promising early clinical activity in NSCLC. | [10]             |
| TNO155    | Phase 1/2               | Monotherapy: Stable disease (SD) in 20% of patients with advanced solid tumors. Combination with spartalizumab: DCR of 26.3%. Combination with ribociclib: DCR of 13.0%.      | [11][12][13][14] |
| JAB-3068  | Phase 1/2               | Maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) have been identified for monotherapy.                                                                        | [15]             |
| RLY-1971  | Phase 1                 | Currently in clinical trials in combination with the KRAS G12C inhibitor divarasib.                                                                                           | [8][9]           |



### **Safety and Tolerability**

The safety profiles of these SHP2 inhibitors are generally comparable, with common adverse events reflecting their on-target effects.

| Inhibitor | Common Adverse Events<br>(All Grades)                                                     | Reference |
|-----------|-------------------------------------------------------------------------------------------|-----------|
| RMC-4529  | Edema (peripheral and pulmonary), decreased ejection fraction, cytopenias.                | [16]      |
| TNO155    | Increased blood creatine phosphokinase, peripheral edema, diarrhea, acneiform dermatitis. | [12][14]  |
| JAB-3068  | DLTs evaluated in dose-<br>escalation studies.                                            | [17]      |
| RLY-1971  | Safety data from ongoing trials not yet fully reported.                                   |           |

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revolution Medicines Announces Dosing of First Patient in Clinical Study of RMC-4630 (SAR442720) Combined with PD-1 Inhibitor | Nasdaq [nasdaq.com]
- 3. Revolution Medicines to Present Preliminary Data from Phase 1 Clinical Trial of RMC-4630 at 6th AACR-IASLC International Joint Conference | Revolution Medicines [ir.revmed.com]
- 4. | BioWorld [bioworld.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. JAB-3068 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 7. news.abbvie.com [news.abbvie.com]
- 8. Identification of GDC-1971 (RLY-1971), a SHP2 Inhibitor Designed for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. targetedonc.com [targetedonc.com]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. researchgate.net [researchgate.net]
- 15. Jacobio Pharma Announces 2022 Interim Results [prnewswire.com]
- 16. targetedonc.com [targetedonc.com]
- 17. A First-in-Human Study of JAB-3068 (SHP2 Inhibitor) in Adult Patients With Advanced Solid Tumors in China [clin.larvol.com]
- To cite this document: BenchChem. [A Comparative Guide to SHP2 Inhibitors: RMC-4529 and Beyond]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418235#rmc-4529-versus-other-shp2-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com